molecular formula C2H5F3O3Si B14263943 Formic acid;trifluorosilylmethanol CAS No. 138196-37-9

Formic acid;trifluorosilylmethanol

Cat. No.: B14263943
CAS No.: 138196-37-9
M. Wt: 162.14 g/mol
InChI Key: JUVHUDQJXHVFIW-UHFFFAOYSA-N
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Description

Formic acid;trifluorosilylmethanol is a compound that combines the properties of formic acid and trifluorosilylmethanolIt is a colorless, corrosive liquid with a pungent odor and is completely miscible with water and many polar solvents Trifluorosilylmethanol, on the other hand, is a compound that contains a trifluorosilyl group attached to a methanol molecule

Preparation Methods

The preparation of formic acid;trifluorosilylmethanol involves the synthesis of both formic acid and trifluorosilylmethanol, followed by their combination. Formic acid can be produced through various methods, including the hydrolysis of methyl formate and the oxidation of formaldehyde . Trifluorosilylmethanol can be synthesized by reacting trifluorosilane with methanol under controlled conditions. The combination of these two compounds can be achieved through a condensation reaction, where formic acid reacts with trifluorosilylmethanol to form the desired product.

Chemical Reactions Analysis

Formic acid;trifluorosilylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Formic acid is known to act as both a reducing agent and an oxidizing agent . It can reduce metal ions and other compounds, while also being oxidized to carbon dioxide and water. Trifluorosilylmethanol can undergo substitution reactions, where the trifluorosilyl group is replaced by other functional groups. Common reagents used in these reactions include metal catalysts, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of formic acid;trifluorosilylmethanol involves its interaction with molecular targets and pathways in biological systems. Formic acid is known to inhibit certain enzymes and disrupt cellular processes . It can also act as a proton donor, affecting the pH and ionic balance in cells. Trifluorosilylmethanol can interact with proteins and other biomolecules, altering their structure and function. The combined effects of formic acid and trifluorosilylmethanol result in a unique mechanism of action that can be exploited for various applications.

Comparison with Similar Compounds

Formic acid;trifluorosilylmethanol can be compared with other similar compounds, such as acetic acid, propionic acid, and trifluorosilyl compounds While acetic acid and propionic acid are also carboxylic acids, they have different chemical properties and reactivity compared to formic acid Trifluorosilyl compounds, on the other hand, share some similarities with trifluorosilylmethanol but differ in their specific functional groups and reactivity

Properties

CAS No.

138196-37-9

Molecular Formula

C2H5F3O3Si

Molecular Weight

162.14 g/mol

IUPAC Name

formic acid;trifluorosilylmethanol

InChI

InChI=1S/CH3F3OSi.CH2O2/c2-6(3,4)1-5;2-1-3/h5H,1H2;1H,(H,2,3)

InChI Key

JUVHUDQJXHVFIW-UHFFFAOYSA-N

Canonical SMILES

C(O)[Si](F)(F)F.C(=O)O

Origin of Product

United States

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